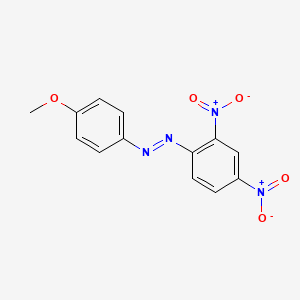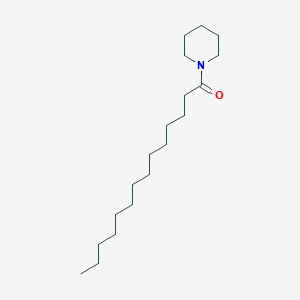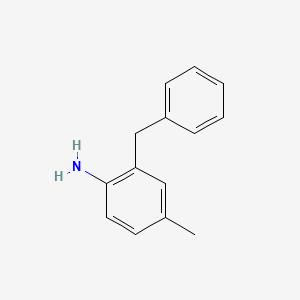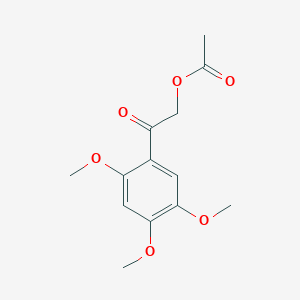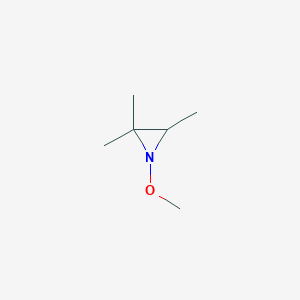
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonodithioate group, which includes both sulfur and oxygen atoms bonded to phosphorus. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester typically involves the reaction of phosphonodithioic acid derivatives with appropriate alcohols and thiols. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonodithioic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
O,S-Diethyl methylphosphonothioate: Another organophosphorus compound with similar chemical properties.
Uniqueness
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility compared to other similar compounds.
Eigenschaften
CAS-Nummer |
37958-53-5 |
|---|---|
Molekularformel |
C12H19OPS2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
benzyl-butoxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19OPS2/c1-3-4-10-13-14(15,16-2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
JWFKVDYRJIOCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=S)(CC1=CC=CC=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


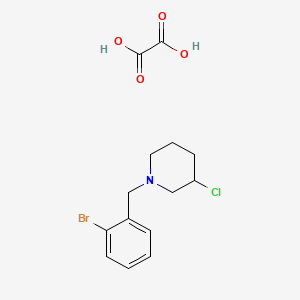
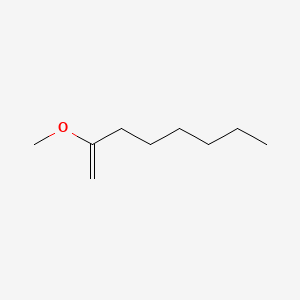
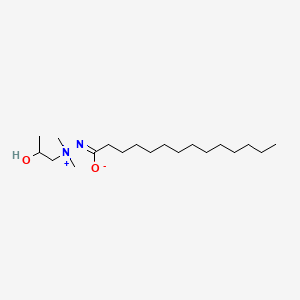
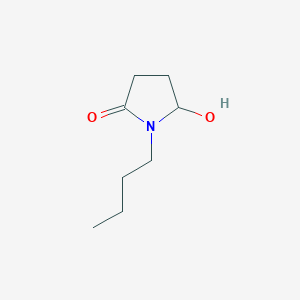
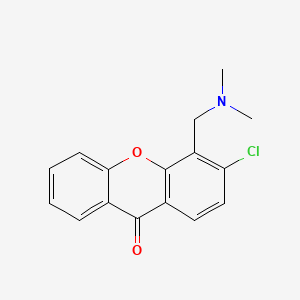
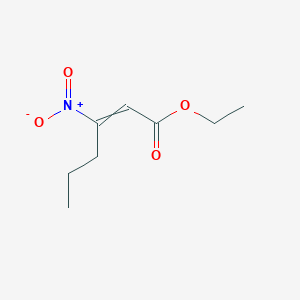
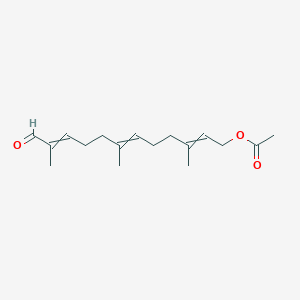
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)

